MK-3984

Hepatotoxicity Drug Safety Clinical Pharmacology

Procure MK-3984 as a research-specific positive control for dose-dependent hepatotoxicity. Its unique (R)-enantiomer, trifluoromethyl structure, and discontinued clinical status make it essential for ADME, AR binding assays, and LC-MS/MS method development. Direct substitution with other SARMs like Ostarine introduces experimental variability due to its distinct liver enzyme elevation profile.

Molecular Formula C17H12F7NO2
Molecular Weight 395.27 g/mol
CAS No. 871325-55-2
Cat. No. B609090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMK-3984
CAS871325-55-2
SynonymsMK3984;  MK 3984;  MK-3984
Molecular FormulaC17H12F7NO2
Molecular Weight395.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C(=O)NCC2=C(C=CC(=C2)C(F)(F)F)F)(C(F)(F)F)O
InChIInChI=1S/C17H12F7NO2/c18-13-7-6-12(16(19,20)21)8-10(13)9-25-14(26)15(27,17(22,23)24)11-4-2-1-3-5-11/h1-8,27H,9H2,(H,25,26)/t15-/m1/s1
InChIKeyYSMGNNKNGUPHCD-OAHLLOKOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





MK-3984 (CAS 871325-55-2) Selective Androgen Receptor Modulator (SARM) for Muscle Wasting Research


MK-3984 is a non-steroidal selective androgen receptor modulator (SARM) developed for the prevention and treatment of cancer-related muscle wasting (cachexia) [1]. This compound exhibits tissue-selective anabolic activity on muscle and bone while minimizing androgenic side effects on organs such as the prostate and liver, a characteristic distinguishing SARMs from traditional steroidal androgens [2]. The development of MK-3984 has been discontinued, establishing its current primary utility as a reference compound and chemical probe for comparative pharmacology studies [3].

MK-3984 (CAS 871325-55-2): Why Substitution with Other SARMs Is Not Scientifically Equivalent


Interchanging MK-3984 with other in-class SARMs such as enobosarm (ostarine, MK-2866), MK-0773, or LGD-4033 is not scientifically justified due to documented divergence in clinical safety profiles, dose-response relationships, and developmental trajectories [1]. Despite belonging to the same pharmacological class, SARMs exhibit compound-specific structural variations that translate into quantifiable differences in hepatic safety margins, effective dosing ranges, and clinical development outcomes [2]. Specifically, MK-3984 demonstrated dose-dependent liver enzyme elevations at clinically relevant doses that were not observed with comparator compounds at their respective efficacious doses, establishing a distinct risk-benefit profile that must inform compound selection in research settings [1].

MK-3984 (CAS 871325-55-2) Quantitative Differentiation Evidence: Comparative Safety, Efficacy, and Pharmacology Data


Differential Hepatic Safety Profile: MK-3984 vs. MK-2866 (Ostarine) ALT Elevation Rates

In a 12-week randomized, double-blind, placebo-controlled clinical trial involving 88 healthy postmenopausal women, MK-3984 exhibited a markedly different hepatic safety profile compared to MK-2866 (ostarine). Of 44 subjects receiving MK-3984 (50 mg or 125 mg daily), 7 subjects (15.9%) developed ALT elevations exceeding 3 times the upper limit of normal (ULN) and were discontinued from the study. In contrast, no clinically significant ALT elevations were observed among the 22 subjects receiving MK-2866 at 3 mg daily [1]. This represents a 15.9% discontinuation rate due to hepatotoxicity for MK-3984 versus 0% for MK-2866 at the tested doses, highlighting compound-specific hepatic risk that precludes interchangeable use [1].

Hepatotoxicity Drug Safety Clinical Pharmacology Cachexia

Lean Body Mass Efficacy: Dose-Dependent Anabolic Response of MK-3984 vs. Ostarine

MK-3984 and ostarine (MK-2866, 3 mg) both significantly increased total lean body mass relative to placebo in a 12-week randomized trial of postmenopausal women, as measured by DEXA. However, MK-3984 exhibited a dose-dependent efficacy profile not observed with the single-dose comparator. The 50 mg MK-3984 dose and ostarine 3 mg both produced a mean lean body mass increase of 1.54 kg above placebo (p<0.001). The 125 mg MK-3984 dose achieved a 1.74 kg increase above placebo (p<0.001) [1]. This represents an incremental 0.20 kg (13.0%) additional lean mass gain at the higher MK-3984 dose, demonstrating that the compound's anabolic effect is titratable and that its maximum efficacy in this study exceeded that of ostarine at its tested dose [1].

Muscle Wasting Cachexia Body Composition Anabolic Agents

Androgen Receptor Binding Affinity: MK-3984 vs. MK-0773 (IC50 Comparison)

Comparative androgen receptor (AR) binding data establish pharmacologic differentiation between MK-3984 and structurally related Merck SARM MK-0773. MK-0773 binds to the androgen receptor with an IC50 value of 6.6 nM . While precise IC50 data for MK-3984 are not publicly disclosed in peer-reviewed literature, the compounds were advanced through distinct clinical development programs with different dosing strategies, suggesting divergent receptor pharmacology profiles [1]. This pharmacologic distinction is underscored by MK-0773's advancement to Phase II trials for sarcopenia at 50 mg BID dosing versus MK-3984's evaluation in cancer cachexia at 50-125 mg daily, reflecting compound-specific optimization .

Receptor Pharmacology Binding Affinity Androgen Receptor SARM Selectivity

Tissue Selectivity and Non-Virilizing Profile: MK-3984 and Ostarine vs. Testosterone Propionate

Preclinical models demonstrate that MK-3984 and other non-steroidal SARMs achieve anabolic efficacy comparable to testosterone propionate in preventing muscle loss, but with significantly reduced androgenic effects on secondary sex organs such as prostate tissue [1]. In the clinical setting, MK-3984 and ostarine (3 mg) treatment in postmenopausal women did not cause virilization, as evidenced by no change in sebaceous gland volume, sebum excretion rate, or hair follicle gene expression. Additionally, neither compound stimulated endometrial proliferation as measured by endometrial thickness [2]. This tissue-selective pharmacology—achieving muscle anabolism without androgenic adverse effects—is a class-level property of non-steroidal SARMs and represents a key differentiator from testosterone and other steroidal androgens [1].

Tissue Selectivity Virilization Androgenic Effects Preclinical Pharmacology

Developmental Status: Discontinued Compound with Established Clinical Safety Data

MK-3984 is no longer under active clinical development as a therapeutic candidate, as confirmed by multiple authoritative sources [1][2]. This development status contrasts with enobosarm (ostarine), which advanced through Phase III clinical trials (POWER1 and POWER2) in non-small cell lung cancer patients and remains the most clinically well-characterized SARM with demonstrated increases in lean body mass, improved physical function, and a lower hazard ratio for survival in cancer patients [3]. The discontinued status of MK-3984 establishes its primary scientific value as a comparator compound for head-to-head pharmacology studies, a tool for investigating SARM structure-activity relationships, and a reference standard for analytical method development [1].

Reference Compound Clinical Development Drug Repurposing Comparative Pharmacology

Physicochemical Properties: Molecular Descriptors Supporting Experimental Design

MK-3984 (CAS 871325-55-2) is characterized by molecular formula C17H12F7NO2 and molecular weight 395.27 g/mol, with a defined (R)-stereochemistry at the single chiral center [1]. Key predicted physicochemical parameters include LogP of 5.84, density of 1.440 g/cm³, and boiling point of 475.1±45.0 °C at 760 mmHg . The compound is soluble in DMSO but not in water, requiring appropriate solvent selection for in vitro and in vivo experimental design . While comparative physicochemical data for other SARMs are not systematically compiled in public databases, the high LogP value (5.84) indicates substantial lipophilicity that influences membrane permeability and tissue distribution, parameters that distinguish this compound from less lipophilic SARM analogs .

Physicochemical Properties ADME Drug Formulation Analytical Chemistry

MK-3984 (CAS 871325-55-2): Research and Industrial Application Scenarios Based on Differential Evidence


Comparative SARM Hepatotoxicity Studies in Preclinical Models

MK-3984 serves as a positive control or reference compound in studies investigating SARM-induced liver enzyme elevations. The compound's documented 15.9% incidence of ALT elevations >3× ULN at 50-125 mg daily doses in humans [1] provides a clinically validated benchmark for assessing hepatic safety signals of novel SARMs. Researchers can employ MK-3984 alongside ostarine (which demonstrated 0% clinically significant ALT elevation at 3 mg) to establish differential hepatotoxicity profiling assays, enabling structure-toxicity relationship studies and mechanistic investigations of SARM-associated liver enzyme changes. This application is particularly relevant for toxicology screening of next-generation SARM candidates where hepatic safety is a key selection criterion.

Dose-Response Characterization of Anabolic Agents in Muscle Wasting Models

MK-3984's demonstrated dose-dependent lean body mass response—1.54 kg gain at 50 mg and 1.74 kg gain at 125 mg in postmenopausal women [2]—establishes its utility as a reference tool for calibrating anabolic efficacy assays. Researchers investigating novel anabolic agents can use MK-3984 to benchmark the magnitude and dose-responsiveness of lean mass accrual in preclinical cachexia or sarcopenia models. The compound's discontinued development status [3] further enhances its value as a stable, well-characterized reference standard that will not undergo formulation or specification changes, ensuring reproducibility across longitudinal studies.

Analytical Reference Standard for SARM Detection and Quantification

MK-3984 (CAS 871325-55-2) is suitable as a certified reference material for developing and validating LC-MS/MS or HPLC methods for SARM detection in biological matrices. Its well-defined molecular structure (C17H12F7NO2, MW 395.27), high purity (>98%), and documented physicochemical properties including LogP 5.84 and defined (R)-stereochemistry make it an ideal calibrant for analytical chemistry applications. The compound's unique mass spectral fingerprint and chromatographic behavior support method development for anti-doping analysis, forensic toxicology, or pharmacokinetic studies of SARMs. Its discontinued therapeutic development status ensures stable supply and specification consistency for analytical laboratories.

Tissue-Selective Androgen Receptor Pharmacology Investigations

MK-3984 is a valuable tool compound for dissecting the molecular mechanisms underlying tissue-selective androgen receptor modulation. Preclinical and clinical data demonstrate that MK-3984 achieves anabolic effects on muscle tissue without inducing virilization in female subjects or stimulating endometrial proliferation [2][4]. Researchers investigating the structural determinants of SARM tissue selectivity can employ MK-3984 in comparative studies with other SARMs (e.g., enobosarm, MK-0773, LGD-4033) to probe differences in coactivator recruitment, receptor conformation, and tissue-specific gene expression profiles. This application leverages the compound's non-steroidal scaffold and documented anabolic-androgenic dissociation profile to advance fundamental understanding of selective nuclear receptor modulation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for MK-3984

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.